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molecular formula C9H10O3 B1297639 2-Methoxy-4-methylbenzoic acid CAS No. 704-45-0

2-Methoxy-4-methylbenzoic acid

Cat. No. B1297639
M. Wt: 166.17 g/mol
InChI Key: SOWDWUPMHVDZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07166598B2

Procedure details

A solution of 3-methoxy-p-toluic acid (45.32 g) in tetrahydrofuran (280 ml) was added to a suspension of sodium borohydride (9.29 g) in tetrahydrofuran (45 ml) with ice bath cooling under nitrogen atmosphere. After 10 minutes stirring, boron trifuluoride diethyl etherate (41.5 ml) was added to the mixture at 3 to 15° C. and the whole was stirred at room temperature overnight. Water (210 ml) and diisopropyl ether (60 ml) were added to the mixture. The organic layer was separated and the aqueous layer was extracted with diisopropyl ether (100 ml). The combined organic layer was washed successively with 1N sodium hydroxide solution and brine, dried over sodium sulfate, and evaporated in vacuo to give 3-methoxy-4-methylbenzylalcohol (41.63 g) as an oil.
Quantity
45.32 g
Type
reactant
Reaction Step One
Quantity
9.29 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
41.5 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
210 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH3:12])[CH:6]=[CH:7][C:8]=1[C:9](O)=O.[BH4-].[Na+].[B].C([O:19]C(C)C)(C)C>O1CCCC1.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][C:8]=1[CH3:9])[CH2:12][OH:19] |f:1.2|

Inputs

Step One
Name
Quantity
45.32 g
Type
reactant
Smiles
COC=1C=C(C=CC1C(=O)O)C
Name
Quantity
9.29 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
280 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
41.5 mL
Type
reactant
Smiles
[B]
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(C)OC(C)C
Name
Quantity
210 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After 10 minutes stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling under nitrogen atmosphere
STIRRING
Type
STIRRING
Details
the whole was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diisopropyl ether (100 ml)
WASH
Type
WASH
Details
The combined organic layer was washed successively with 1N sodium hydroxide solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC=1C=C(CO)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 41.63 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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